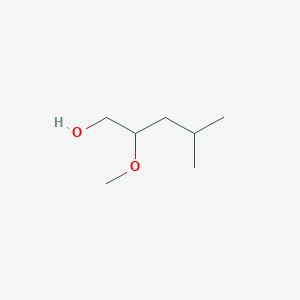

2-Methoxy-4-methylpentan-1-ol

Description

Structural Classification and Nomenclature within Branched-Chain Alcohols

2-Methoxy-4-methylpentan-1-ol is classified as a branched-chain primary alcohol. The term "primary alcohol" indicates that the hydroxyl (-OH) group is attached to a carbon atom that is bonded to only one other carbon atom. hmdb.ca The "branched-chain" designation refers to the non-linear arrangement of the carbon skeleton, specifically the presence of a methyl group at the fourth carbon position. ausetute.com.au

The systematic IUPAC name for this compound is This compound . Let's break down the nomenclature:

pentan-1-ol : This indicates a five-carbon main chain (pentane) with a hydroxyl group on the first carbon.

4-methyl : A methyl group (-CH3) is attached to the fourth carbon of the main chain.

2-methoxy : A methoxy (B1213986) group (-OCH3) is located on the second carbon of the main chain.

This compound belongs to a broader class of molecules known as branched-chain higher alcohols (BCHAs), which are noted for their potential applications, including as fuel additives. nih.govnih.gov

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C7H16O2 americanelements.com |

| Molecular Weight | 132.2 g/mol americanelements.com |

| IUPAC Name | This compound americanelements.com |

| SMILES | CC(C)CC(CO)OC americanelements.com |

| InChI Key | NDFFPLBEHACTGF-UHFFFAOYSA-N americanelements.com |

| CAS Number | 1780824-43-2 americanelements.com |

Stereochemical Considerations and Potential Isomerism in this compound

The structure of this compound contains a chiral center, which gives rise to the possibility of stereoisomerism. A chiral center is a carbon atom that is attached to four different groups. egyankosh.ac.in In this molecule, the second carbon atom (C2) is bonded to:

A hydrogen atom (not explicitly drawn in skeletal structures)

A methoxy group (-OCH3)

A hydroxymethyl group (-CH2OH)

An isobutyl group (-CH2CH(CH3)2)

The presence of this single chiral center means that this compound can exist as a pair of enantiomers (non-superimposable mirror images). libretexts.org These enantiomers are designated as (R)-2-Methoxy-4-methylpentan-1-ol and (S)-2-Methoxy-4-methylpentan-1-ol. In general, a molecule with 'n' chiral centers can have up to 2^n stereoisomers. libretexts.orglibretexts.org For this compound, with n=1, there are 2^1 = 2 possible stereoisomers.

Structural isomers are molecules that have the same molecular formula but a different bonding arrangement of atoms. docbrown.info Besides the enantiomers, several structural isomers exist for the molecular formula C7H16O2. These can include variations in the carbon skeleton, the position of the hydroxyl and methoxy groups, and the type of functional groups present (e.g., ethers, diols). Some examples of structural isomers include 4-methoxy-4-methylpentan-2-ol and 2-methoxy-2-methylpropan-1-ol. cymitquimica.comchemscene.com

Overview of Academic Research Significance

The academic significance of this compound and related methoxy-substituted alcohols lies in several areas of organic chemistry research.

Asymmetric Synthesis: The chiral nature of this molecule makes it a target for asymmetric synthesis, where the goal is to selectively produce one enantiomer over the other. The development of stereoselective synthetic routes is a major focus of modern organic chemistry.

Reaction Mechanisms: The presence of two different oxygen-containing functional groups allows for the study of intramolecular interactions and their influence on reaction mechanisms. For example, the hydroxyl group could potentially direct the reactivity of other parts of the molecule.

Building Blocks for Complex Molecules: Branched-chain alcohols with multiple functional groups are valuable starting materials for the synthesis of more complex natural products and pharmaceuticals.

Catalysis Research: Methoxy-substituted alcohols serve as model compounds in studies of catalytic oxidation and other transformations, which can have applications in areas like biomass conversion. researchgate.netunimi.it For instance, research on the catalytic oxidation of methoxy-substituted benzyl (B1604629) alcohols provides insights into the valorization of lignin (B12514952) derivatives. researchgate.netunimi.it

While specific research directly on this compound is not extensively documented in publicly available literature, the broader fields of branched-chain alcohol synthesis and the chemistry of methoxy-substituted compounds are active areas of investigation. rroij.comnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2)4-7(5-8)9-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFFPLBEHACTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 4 Methylpentan 1 Ol and Its Stereoisomers

Strategic Approaches to the Synthesis of the 2-Methoxy-4-methylpentan-1-ol Carbon Skeleton

The foundational step in the synthesis of this compound is the construction of its six-carbon backbone, specifically the 4-methylpentane-1,2-diol framework. This precursor contains the necessary hydroxyl groups at positions 1 and 2, setting the stage for subsequent methoxylation. Several classical carbon-carbon bond-forming reactions can be employed to assemble this skeleton.

One effective strategy is the use of organometallic reagents. For instance, the Grignard reagent isobutylmagnesium bromide can act as a nucleophile, attacking a two-carbon electrophile such as ethylene oxide. This reaction, after acidic workup, opens the epoxide ring to form 4-methylpentan-1-ol. Subsequent alpha-hydroxylation would be required to install the second hydroxyl group, which can be a multi-step process. A more direct approach involves the nucleophilic attack of isobutylmagnesium bromide on a protected two-carbon aldehyde synthon like 2-(benzyloxy)acetaldehyde, followed by deprotection to yield the target 1,2-diol.

Another powerful method is the aldol (B89426) condensation, which builds the carbon framework by connecting two smaller carbonyl compounds. wikipedia.orgsigmaaldrich.com A crossed aldol condensation between isobutyraldehyde (a four-carbon unit) and acetaldehyde (a two-carbon unit) can be directed to form 3-hydroxy-4-methylpentanal. youtube.comresearchgate.netacs.org In this reaction, the enolate of acetaldehyde attacks the carbonyl carbon of isobutyraldehyde. Subsequent reduction of the aldehyde functional group in the product yields the desired 4-methylpentane-1,2-diol. nih.gov Careful control of reaction conditions is necessary to favor the crossed-aldol product over self-condensation products. wikipedia.org

| Synthetic Strategy | Key Reactants | Intermediate Product | Primary Advantage |

| Grignard Reaction | Isobutylmagnesium bromide, Ethylene Oxide | 4-methylpentan-1-ol | Forms a key C-C bond efficiently. libretexts.orgdoubtnut.comvedantu.com |

| Aldol Condensation | Isobutyraldehyde, Acetaldehyde | 3-hydroxy-4-methylpentanal | Convergent route using simple starting materials. wikipedia.org |

Introduction of the Methoxy (B1213986) Moiety: O-Alkylation and Etherification Strategies

With the 4-methylpentane-1,2-diol skeleton in hand, the next critical step is the selective introduction of a methyl group onto the C2 oxygen atom. This requires a regioselective etherification that favors the secondary hydroxyl group over the primary one.

The Williamson ether synthesis is a robust and widely used method for forming ethers. byjus.commasterorganicchemistry.com This reaction proceeds via an S(_N)2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide. khanacademy.orgorganicchemistrytutor.com To synthesize this compound, the precursor 4-methylpentane-1,2-diol is first treated with a strong base to selectively deprotonate one of the hydroxyl groups. A base such as sodium hydride (NaH) is commonly used to irreversibly form the alkoxide. masterorganicchemistry.com

Due to the higher acidity of the secondary alcohol compared to the primary alcohol, careful addition of one equivalent of base at low temperatures can favor the formation of the C2-alkoxide. However, achieving high regioselectivity can be challenging. A more reliable approach involves protecting the primary hydroxyl group with a suitable protecting group (e.g., a silyl ether), followed by methylation of the remaining secondary alcohol, and subsequent deprotection.

Once the desired alkoxide is formed, it is treated with a methylating agent, typically methyl iodide or dimethyl sulfate, to form the ether linkage. khanacademy.org

| Reagent Type | Example Reagent | Role in Reaction | Typical Conditions |

| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form the nucleophilic alkoxide. | Anhydrous THF or DMF, 0 °C to RT. organicchemistrytutor.com |

| Methylating Agent | Methyl Iodide (CH(_3)I) | Provides the methyl group electrophile for the S(_N)2 reaction. | Added after alkoxide formation, stirred for 1-8 hours. byjus.com |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that solubilizes reactants. | Anhydrous conditions are crucial. |

Beyond the Williamson synthesis, other methods can be employed for ether formation. One notable alternative is the acid-catalyzed etherification. In this approach, the diol is treated with a large excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H(_2)SO(_4)). youtube.commasterorganicchemistry.com The acid protonates the secondary hydroxyl group, converting it into a good leaving group (water). A molecule of methanol then acts as a nucleophile, attacking the resulting carbocation (or participating in an S(_N)2 displacement) to form the ether. youtube.com This method is generally more suited for tertiary alcohols that can form stable carbocations, but can be applied to secondary alcohols under forcing conditions. The large excess of methanol serves as both the solvent and the reactant, driving the equilibrium toward the product. masterorganicchemistry.com

Another specialized strategy involves the use of diazomethane in the presence of a Lewis acid catalyst, although the toxicity and explosive nature of diazomethane limit its widespread use. Furthermore, modern methods using supercritical methanol over solid acid-base catalysts have shown promise for the chemoselective methylation of diols, offering a greener alternative. acs.org

Stereoselective Synthesis of Enantiopure and Diastereopure this compound

The C2 carbon of this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure versions of this compound requires advanced asymmetric strategies.

Asymmetric catalysis offers a powerful route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One of the most effective strategies to set the stereochemistry of a 1,2-diol is the Sharpless asymmetric dihydroxylation. wikipedia.orgorganic-chemistry.org This reaction utilizes an osmium tetroxide catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to oxidize an alkene into a vicinal diol with high enantioselectivity. alfa-chemistry.comchem-station.com Applying this method to the prochiral alkene 4-methyl-1-pentene would directly produce either (R)- or (S)-4-methylpentane-1,2-diol, depending on the choice of the chiral ligand (AD-mix-β or AD-mix-α, respectively). wikipedia.orgharvard.edu This enantiopure diol can then be carried forward through a regioselective methylation step as described previously to yield the target enantiopure this compound.

An alternative catalytic approach is the asymmetric hydrogenation of an α-hydroxy ketone precursor, 1-hydroxy-4-methylpentan-2-one. This transformation can be achieved with exceptional enantioselectivity using transition metal catalysts, such as those based on ruthenium or iridium, coordinated to chiral ligands like BINAP or chiral P,N,N-type ligands. researchgate.netacs.org These catalysts transfer hydrogen from H(_2) gas to the ketone in a stereocontrolled manner, yielding the chiral 1,2-diol. semanticscholar.orgrsc.orgmdpi.com

| Catalytic System | Substrate | Product | Key Features |

| OsO(_4)/AD-mix-β | 4-methyl-1-pentene | (R)-4-methylpentane-1,2-diol | High enantioselectivity (>95% ee), predictable stereochemistry. chem-station.com |

| OsO(_4)/AD-mix-α | 4-methyl-1-pentene | (S)-4-methylpentane-1,2-diol nih.gov | High enantioselectivity (>95% ee), predictable stereochemistry. chem-station.com |

| Ir(COD)Cl/SpiroPAP | 1-hydroxy-4-methylpentan-2-one | (S)- or (R)-4-methylpentane-1,2-diol | Excellent enantioselectivities (up to 99% ee) for α-hydroxy ketones. researchgate.net |

| Ru-BINAP | 1-hydroxy-4-methylpentan-2-one | (S)- or (R)-4-methylpentane-1,2-diol | A classic catalyst for asymmetric ketone hydrogenation. |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net The Evans aldol reaction is a benchmark for this strategy. tcichemicals.comalfa-chemistry.com

In this approach, a chiral oxazolidinone auxiliary, derived from a natural amino acid like valine, is first acylated with propionyl chloride. The resulting imide is then enolized using a boron triflate and a hindered base to form a stereodefined Z-enolate. This enolate then undergoes a highly diastereoselective aldol reaction with isobutyraldehyde. researchgate.netprinceton.edu The steric bulk of the chiral auxiliary directs the aldehyde to attack from a specific face of the enolate, controlling the formation of two new stereocenters with a predictable syn relationship. tcichemicals.comyoutube.com

After the aldol addition, the chiral auxiliary can be cleaved under reductive conditions (e.g., using lithium borohydride), which also reduces the carbonyl group to yield the enantiomerically enriched 1,3-diol fragment. To obtain the target 1,2-diol, the carbonyl would be reduced first, followed by cleavage of the auxiliary. The resulting chiral diol can then be selectively methylated to furnish the final enantiopure product. youtube.com

Enzymatic Synthesis and Biocatalytic Approaches

The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, where biological activity is often stereospecific. nih.gov Biocatalytic methods, employing enzymes, offer significant advantages over traditional chemical synthesis, including high enantioselectivity and regioselectivity under mild reaction conditions, which circumvents issues like racemization and rearrangement. nih.gov For the production of enantiomerically pure stereoisomers of this compound, two primary enzymatic strategies are applicable: kinetic resolution of a racemate and asymmetric reduction of a prochiral precursor.

Kinetic Resolution (KR)

Kinetic resolution is a widely used method for separating racemic mixtures. nih.gov This technique relies on an enzyme that preferentially catalyzes the transformation of one enantiomer over the other. Lipases are particularly effective for the kinetic resolution of alcohols via enantioselective acylation or esterification. jocpr.commdpi.com In a hypothetical resolution of racemic this compound, a lipase such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL) could be used to acylate one enantiomer, leaving the other unreacted.

For example, the racemic alcohol could be subjected to transesterification using an acyl donor like vinyl acetate. The lipase would selectively convert one enantiomer (e.g., the R-enantiomer) into its corresponding ester, (R)-2-Methoxy-4-methylpentan-1-yl acetate, while the (S)-alcohol remains largely unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be separated by standard chromatographic techniques. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity, often expressed as the enantiomeric excess (ee) of the product and the remaining substrate. utupub.fipolimi.it

Dynamic Kinetic Resolution (DKR)

A significant limitation of standard KR is its maximum theoretical yield of 50% for a single enantiomer. jocpr.com Dynamic kinetic resolution (DKR) overcomes this by integrating the enzymatic resolution with an in-situ racemization of the slow-reacting enantiomer. mdpi.com This is typically achieved by adding a metal catalyst (e.g., ruthenium complexes) or, in some cases, a second enzyme that continuously converts the undesired alcohol enantiomer back into the racemate. mdpi.comnih.gov This allows the enzyme to theoretically convert the entire racemic starting material into a single enantiomeric product, approaching a 100% yield. mdpi.com

Asymmetric Reduction

An alternative to resolution is the asymmetric reduction of a prochiral ketone or aldehyde. tandfonline.com For this compound, a suitable precursor would be 2-methoxy-4-methylpentanal (B2443232). This aldehyde could be stereoselectively reduced using a ketoreductase (KRED), also known as an alcohol dehydrogenase. tandfonline.com These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group with high stereocontrol. tandfonline.com A wide range of KREDs are available, exhibiting different substrate specificities and stereopreferences (either (R)- or (S)-selective), allowing for the targeted synthesis of the desired alcohol enantiomer. nih.govlongdom.org

| Enzyme | Acyl Donor | Solvent | Typical Conversion (%) | Product ee (%) |

| Candida antarctica Lipase B (Novozym® 435) | Vinyl Acetate | Diisopropyl ether | ~50 | >99 |

| Pseudomonas cepacia Lipase (Lipase PS) | Ethyl Acetate | Toluene | ~48 | >98 |

| Burkholderia cepacia Lipase | Vinyl Butyrate | Hexane | ~50 | >95 |

| Thermomyces lanuginosus Lipase | Isopropenyl Acetate | tert-Butyl methyl ether | ~45 | >92 |

Table 1. Hypothetical data for the lipase-catalyzed kinetic resolution of racemic this compound based on typical results for secondary alcohols.

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. Analogs can be designed by modifying the alkoxy group (e.g., ethoxy, isopropoxy), altering the alkyl backbone, or changing the relative positions of the functional groups. The synthetic strategies for these analogs often rely on well-established organic transformations.

A primary route to 2-alkoxy alcohols involves the regioselective ring-opening of epoxides. For the parent compound, this would involve reacting 4-methyl-1,2-epoxypentane with sodium methoxide. The methoxide anion would preferentially attack the less sterically hindered C1 position of the epoxide, yielding the desired this compound. This approach can be readily adapted to synthesize a variety of analogs by using different sodium alkoxides.

Another fundamental method is the Williamson ether synthesis. jk-sci.com This involves the reaction of an alkoxide with an alkyl halide. To produce this compound, one could start with 4-methylpentane-1,2-diol. Selective protection of the primary alcohol, followed by deprotonation of the secondary alcohol and reaction with a methylating agent (e.g., methyl iodide or dimethyl sulfate), would form the methoxy ether. A final deprotection step would yield the target molecule. This pathway offers flexibility in introducing various alkoxy groups by choosing the appropriate alkyl halide.

| Target Analog | Precursor(s) | Key Reagents/Reaction |

| 2-Ethoxy-4-methylpentan-1-ol | 4-methyl-1,2-epoxypentane | Sodium Ethoxide / Ethanol |

| 2-Methoxy-4-methylpentan-1-thiol | This compound | PPh₃, DIAD, Thioacetic acid; then NaOH |

| 2-Methoxy-4-methylpentyl amine | This compound | MsCl, Et₃N; then NaN₃; then H₂, Pd/C |

| 3-Methoxy-2,4-dimethylpentan-1-ol | 2,4-dimethylpent-1-ene | 1. Hg(OAc)₂, CH₃OH 2. NaBH₄ |

Table 2. Synthetic strategies for structurally related analogs and derivatives.

Methodological Innovations in Reaction Conditions and Green Chemistry Principles

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact and safety profile. The principles of green chemistry and innovative reaction technologies are increasingly being applied to classical transformations like ether synthesis.

Green Chemistry in Ether Synthesis

The Williamson ether synthesis, while effective, traditionally uses polar aprotic solvents like DMF or DMSO, which are now recognized as having significant environmental and health concerns. acsgcipr.org Green chemistry initiatives seek to replace these with more benign alternatives. Furthermore, the reaction often requires strong, hazardous bases like sodium hydride.

A significant green innovation for this reaction is the use of Phase-Transfer Catalysis (PTC) . acs.orgalfachemic.com PTC facilitates the transfer of a reactant (like the alkoxide anion) from an aqueous phase to an organic phase where the alkyl halide substrate resides. wikipedia.org This is accomplished using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). researchgate.net This methodology offers several advantages:

It often eliminates the need for anhydrous conditions and hazardous solvents. acs.org

It can be performed using safer, less expensive bases like sodium hydroxide in a biphasic water/organic solvent system. researchgate.net

Reaction rates can be significantly accelerated under milder conditions. alfachemic.com

Recent advancements also explore catalytic Williamson ether synthesis at high temperatures, which can utilize weaker, less toxic alkylating agents like alcohols or esters, further enhancing the green profile of the reaction. acs.org

Continuous Flow Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch processing. mit.edu In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This technology offers numerous benefits for the synthesis of fine chemicals like this compound: youtube.com

Enhanced Safety: Unstable or hazardous intermediates are generated and consumed in small volumes within the reactor, minimizing risk.

Superior Process Control: Precise control over temperature, pressure, and residence time leads to higher reproducibility and selectivity.

Scalability: Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up large batch reactors.

Telescoped Reactions: Multiple reaction steps can be linked together in a continuous sequence, eliminating intermediate workup and purification steps. youtube.com

A hypothetical flow synthesis of this compound could involve pumping a solution of 4-methylpentane-1,2-diol and a base through a packed bed reactor to form the alkoxide, which then merges with a stream of methyl iodide in a heated coil reactor to form the ether. This approach could offer higher throughput and a safer process compared to a conventional batch synthesis. acs.orgnih.gov

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Vessel | Large glass flask or reactor | Small-diameter tubing, microreactors |

| Temperature Control | Slower, potential for hot spots | Rapid, precise heat exchange |

| Safety | Large quantities of reagents/solvents | Small reaction volumes, contained system |

| Scalability | Requires larger, specialized equipment | Achieved by extending run time ("scaling out") |

| Reaction Time | Hours to days | Seconds to minutes |

| Workup | Batch-wise extraction and purification | In-line purification modules possible |

Table 3. Comparison of batch vs. continuous flow approaches for a hypothetical Williamson ether synthesis.

Mechanistic Investigations and Chemical Reactivity of 2 Methoxy 4 Methylpentan 1 Ol

Elucidation of Reaction Mechanisms in Functional Group Transformations

The reaction mechanisms involving 2-Methoxy-4-methylpentan-1-ol are centered on the transformation of its primary hydroxyl group. This group is a poor leaving group in its neutral state (-OH) but can be activated under acidic conditions by protonation to form a much better leaving group (-OH₂⁺). libretexts.orglibretexts.org This activation is the crucial first step for nucleophilic substitution and elimination reactions. For primary alcohols like this compound, subsequent substitution reactions typically follow a bimolecular (Sₙ2) pathway, while eliminations proceed through a concerted bimolecular (E2) mechanism to avoid the formation of a highly unstable primary carbocation. libretexts.orgstudy.com Oxidation reactions, conversely, involve the removal of hydrogen from the alcohol's α-carbon and hydroxyl group, often proceeding through an E2-like mechanism after the formation of an intermediate such as a chromate (B82759) ester. masterorganicchemistry.comchemistrysteps.com

Oxidation Reactions: Pathways to Carbonyl and Carboxylic Acid Derivatives

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgchemguide.co.uk

Partial Oxidation to an Aldehyde: To stop the oxidation at the aldehyde stage (forming 2-methoxy-4-methylpentanal), mild and anhydrous oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation. chemistrysteps.comwikipedia.org The absence of water is critical to prevent the formation of a hydrate (B1144303) intermediate, which would be susceptible to further oxidation. masterorganicchemistry.comwikipedia.org The mechanism for many alcohol oxidations involves a key E2-like step where a base removes the α-hydrogen, leading to the formation of the C=O double bond. masterorganicchemistry.com

Full Oxidation to a Carboxylic Acid: Strong oxidizing agents in aqueous media will convert the primary alcohol all the way to a carboxylic acid (2-methoxy-4-methylpentanoic acid). libretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). chemistrysteps.comwikipedia.orglibretexts.org The reaction proceeds through the intermediate aldehyde, which is then hydrated in the aqueous environment to a gem-diol. This hydrate possesses the necessary α-hydrogen to allow for the second oxidation step to the carboxylic acid. masterorganicchemistry.comchemistrysteps.com

| Reaction Type | Reagent(s) | Product | Mechanism Notes |

|---|---|---|---|

| Partial Oxidation | PCC or Dess-Martin Periodinane (DMP) | 2-Methoxy-4-methylpentanal (B2443232) | Requires anhydrous conditions to stop at the aldehyde. |

| Full Oxidation | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | 2-Methoxy-4-methylpentanoic acid | Proceeds through an aldehyde hydrate intermediate in aqueous solution. masterorganicchemistry.com |

Reduction Reactions: Stereochemical Control in Alcohol Formation

This section pertains to the reduction of a carbonyl derivative, such as 2-methoxy-4-methylpentanal, back to the parent alcohol, this compound. This transformation is readily achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.comopenochem.org These reagents act as a source of the hydride ion (H⁻), which functions as a nucleophile.

The mechanism involves the nucleophilic addition of the hydride to the electrophilic carbon of the carbonyl group. openochem.org From a stereochemical perspective, the carbonyl group is planar. The C2 carbon of 2-methoxy-4-methylpentanal is a prochiral center. Nucleophilic attack by the hydride can occur from either face of this plane with equal probability in an achiral environment. chemistrysteps.comlibretexts.org This lack of facial selectivity results in the formation of a racemic mixture, a 50:50 blend of the (R)- and (S)-enantiomers of this compound. libretexts.org Achieving stereochemical control to favor one enantiomer over the other requires the use of chiral reducing agents or asymmetric catalysts, such as enzymes (e.g., alcohol dehydrogenases), which can create a diastereomeric transition state that favors attack from one specific face. libretexts.orgresearchgate.net

| Starting Material | Reagent(s) | Product | Stereochemical Outcome |

|---|---|---|---|

| 2-Methoxy-4-methylpentanal | NaBH₄ or LiAlH₄ | This compound | Racemic mixture (50:50 R/S) due to non-selective attack on the prochiral carbonyl. chemistrysteps.comlibretexts.org |

Nucleophilic Substitution Reactions Involving Hydroxyl and Methoxy (B1213986) Groups

The hydroxyl group of an alcohol is inherently a poor leaving group. Therefore, for nucleophilic substitution to occur at the C1 position, the -OH group must first be converted into a good leaving group. unco.edu A common method is protonation under strongly acidic conditions (e.g., using HBr or HCl). The protonated alcohol forms an alkyloxonium ion, with water as an excellent leaving group. libretexts.org For a primary alcohol like this compound, the subsequent attack by a nucleophile (e.g., Br⁻) proceeds via a concerted Sₙ2 mechanism. libretexts.orglibretexts.org This single-step process involves the nucleophile attacking the carbon atom from the side opposite the leaving group. jove.com

Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate (-OTs), by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. The tosylate anion is an exceptionally good leaving group, allowing for substitution with a wider variety of, including weaker, nucleophiles. The methoxy group is generally unreactive toward nucleophilic attack and would require harsh conditions, such as concentrated HI, for cleavage.

| Reagent(s) | Intermediate/Activated Group | Nucleophile | Product | Mechanism |

|---|---|---|---|---|

| HBr (conc.) | -OH₂⁺ (Alkyloxonium ion) | Br⁻ | 1-Bromo-2-methoxy-4-methylpentane | Sₙ2 libretexts.org |

| 1. TsCl, Pyridine 2. NaCN | -OTs (Tosylate) | CN⁻ | 3-Methoxy-5-methylhexanenitrile | Sₙ2 |

Elimination Reactions and Alkene Formation Mechanisms

The dehydration of this compound to form an alkene requires treatment with a strong, non-nucleophilic acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), at elevated temperatures. chemistrysteps.commasterorganicchemistry.com The mechanism begins with the protonation of the hydroxyl group to create a good leaving group (H₂O), similar to the first step in Sₙ1/E1 pathways. chemistrysteps.com

However, because the departure of the leaving group would generate a highly unstable primary carbocation, the reaction does not proceed via the E1 mechanism. Instead, it follows a concerted E2 mechanism. study.commasterorganicchemistry.comyoutube.com In this pathway, a base (which could be a water molecule, HSO₄⁻, or another alcohol molecule) abstracts a proton from the adjacent carbon (the β-carbon, C2) simultaneously as the C-O bond of the protonated alcohol breaks, forming the alkene in a single step. masterorganicchemistry.com The primary product expected from this reaction is 2-methoxy-4-methylpent-1-ene.

| Reagent(s) | Product | Mechanism | Mechanism Notes |

|---|---|---|---|

| H₂SO₄ (conc.), Heat | 2-Methoxy-4-methylpent-1-ene | E2 study.commasterorganicchemistry.com | Proceeds via E2 to avoid the formation of an unstable primary carbocation. |

Metal-Mediated and Organocatalytic Reaction Pathways

Modern synthetic chemistry offers advanced catalytic methods to enhance the reactivity of alcohols.

Metal-Mediated Pathways: Transition-metal catalysts (utilizing metals like ruthenium, iridium, or silver) can enable novel reactivity through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netresearchgate.netresearchgate.net In this process, the catalyst temporarily oxidizes the alcohol to an aldehyde in situ, without the need for a stoichiometric oxidant. This transient, highly electrophilic aldehyde can then undergo various C-C or C-N bond-forming reactions (e.g., aldol (B89426) or Mannich-type reactions). Finally, the catalyst, which has been holding the "borrowed" hydrogen as a metal-hydride species, reduces the intermediate product to regenerate the catalyst and furnish the final functionalized molecule. researchgate.net This strategy effectively allows the primary alcohol to serve as a benign alkylating agent. researchgate.net

Organocatalytic Pathways: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov Proline and other amino acid derivatives are well-known organocatalysts that can activate carbonyl compounds by forming intermediate enamines or iminium ions. youtube.com While direct organocatalytic reactions on this compound are not specifically documented, this field provides powerful tools for the enantioselective synthesis of complex molecules. For instance, an organocatalyst could be employed in a reaction involving the aldehyde derivative (2-methoxy-4-methylpentanal) to produce a chiral product with high enantiomeric excess. youtube.comnih.gov

High Resolution Spectroscopic Characterization and Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds, providing insights into the chemical environment of individual atoms.

The proton (¹H) NMR spectrum of 2-Methoxy-4-methylpentan-1-ol is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms in the hydroxyl and methoxy (B1213986) groups.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on -OH | Variable (typically 1.5-3.5) | Singlet (broad) | 1H |

| H on C1 (-CH₂OH) | 3.4 - 3.6 | Multiplet | 2H |

| H on C2 (-CH(OCH₃)-) | 3.2 - 3.4 | Multiplet | 1H |

| -OCH₃ | ~3.3 | Singlet | 3H |

| H on C3 (-CH₂-) | 1.2 - 1.4 | Multiplet | 2H |

| H on C4 (-CH(CH₃)₂) | 1.7 - 1.9 | Multiplet | 1H |

| -CH(CH₃)₂ | ~0.9 | Doublet | 6H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The diastereotopic protons on C1 are expected to show complex splitting patterns due to coupling with the proton on C2. Similarly, the protons on C3 would be split by the adjacent protons on C2 and C4. The isopropyl group at C4 should present as a characteristic doublet for the methyl protons and a multiplet for the methine proton.

The carbon-13 (¹³C) NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, seven unique carbon signals are anticipated.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~65-70 |

| C2 (-CH(OCH₃)-) | ~80-85 |

| C3 (-CH₂-) | ~35-40 |

| C4 (-CH(CH₃)₂) | ~25-30 |

| C5, C6 (-CH(CH₃)₂) | ~22-24 |

| -OCH₃ | ~55-60 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Quantitative ¹³C NMR, although less common than for ¹H NMR, can be performed to confirm the number of carbon atoms of each type, particularly with techniques like inverse-gated decoupling.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4, as well as within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would be crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key correlations would be expected from the -OCH₃ protons to the C2 carbon, and from the C1 protons to the C2 carbon, confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is valuable for conformational analysis and, in some cases, for determining the relative stereochemistry of chiral centers.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound (C₇H₁₆O₂), the expected monoisotopic mass is approximately 132.1150 g/mol .

The fragmentation pattern in the mass spectrum provides valuable structural information. While no experimental mass spectrum for this compound is readily available in the literature, a predicted fragmentation pattern can be inferred based on its structure.

Predicted Mass Spectrometry Data for this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 133.1223 |

| [M+Na]⁺ | 155.1043 |

| [M-H]⁻ | 131.1078 |

Data sourced from PubChem. uni.lu

Common fragmentation pathways for alcohols and ethers would be expected:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is likely. For the alcohol, this could lead to the loss of a CH₂OH radical. For the ether, cleavage next to the methoxy-bearing carbon is also possible.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols.

Loss of the methoxy group: Cleavage of the C-O bond of the ether could result in the loss of a methoxy radical (·OCH₃, 31 Da).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the key functional groups are the hydroxyl (-OH) group and the ether (C-O-C) linkage.

Expected Vibrational Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (alcohol) | 3200-3600 | Strong, broad (IR) |

| C-H Stretch (alkane) | 2850-3000 | Strong (IR, Raman) |

| C-O Stretch (alcohol) | 1000-1260 | Strong (IR) |

| C-O-C Stretch (ether) | 1070-1150 | Strong (IR) |

The broadness of the O-H stretching band in the IR spectrum is due to hydrogen bonding. The C-H stretching region will show multiple bands corresponding to the methyl and methylene (B1212753) groups. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which would be unique to this molecule.

Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)-2-Methoxy-4-methylpentan-1-ol and (S)-2-Methoxy-4-methylpentan-1-ol. Chiroptical techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral sample.

While no experimental chiroptical data for this specific compound are currently published, such studies would be critical for any stereospecific synthesis or analysis. The sign and magnitude of the optical rotation would be characteristic of each enantiomer. Furthermore, vibrational circular dichroism (VCD) and Raman optical activity (ROA) could provide detailed information about the solution-state conformation and absolute configuration by analyzing the differential absorption or scattering of left and right circularly polarized light for the vibrational transitions.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides information about the stereochemistry of chiral molecules in solution. ru.nlrsc.org It measures the differential absorption of left and right circularly polarized infrared light by a sample. ru.nl This differential absorption, or VCD signal, is highly sensitive to the three-dimensional arrangement of atoms in a molecule, making it an invaluable tool for determining absolute configuration and conformational analysis. rsc.org

For a molecule like this compound, which contains a stereocenter, VCD spectroscopy could theoretically be used to elucidate its absolute configuration. The analysis would involve measuring the experimental VCD spectrum and comparing it to the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (R)- or (S)-2-Methoxy-4-methylpentan-1-ol). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration.

However, a search of scientific databases reveals no published VCD studies specifically focused on this compound. Therefore, no experimental VCD data or detailed research findings can be presented for this compound.

Vibrational Raman Optical Activity (VROA) Spectroscopy

Vibrational Raman Optical Activity (VROA), also known as Raman Optical Activity (ROA), is another chiroptical spectroscopy technique that provides stereochemical information. rsc.org It measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. nih.gov VROA spectra are rich in structural information and are particularly sensitive to the conformation of molecules in solution. unifr.chrsc.org

The application of VROA to this compound would offer complementary information to VCD. By analyzing the VROA spectrum, researchers could gain insights into the conformational preferences of the molecule and confirm its absolute configuration. The interpretation of VROA spectra is also heavily reliant on comparison with theoretical calculations. nih.gov

As with VCD, there is no specific experimental VROA data available in the scientific literature for this compound.

X-ray Diffraction Analysis for Crystalline Forms and Solid-State Conformations

To perform X-ray diffraction analysis on this compound, a suitable single crystal of the compound would first need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density and, consequently, the molecular structure.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined and reported. Therefore, no data on its crystalline form or solid-state conformation is available.

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a chemical compound and for separating its isomers. For a chiral compound like this compound, chiral chromatography would be necessary to separate its enantiomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good separation. While HPLC methods have been developed for similar compounds, such as 2-Methoxy-4-methylphenol, specific methods for this compound are not documented. sielc.com A typical reverse-phase HPLC method for a related compound might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com

Gas Chromatography (GC)

Gas chromatography can also be used for the analysis and separation of volatile compounds. For the separation of enantiomers, a chiral stationary phase is required. The retention time of a compound in a GC analysis is a key parameter for its identification. The Kovats retention index is a standardized measure used in GC to convert retention times into system-independent constants. While the PubChem database lists a Kovats retention index for the related compound 2-Methoxy-4-methylpentane, specific GC methods for the enantiomeric separation of this compound are not described. nih.gov

Due to the lack of specific experimental studies on this compound, no data tables for chromatographic conditions or separation results can be provided.

Computational Chemistry and Theoretical Modeling of 2 Methoxy 4 Methylpentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Methoxy-4-methylpentan-1-ol. These calculations, based on the principles of quantum mechanics, provide a detailed description of the electron distribution within the molecule, which in turn governs its reactivity. By solving approximations of the Schrödinger equation, it is possible to determine various electronic properties. northwestern.edu

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, these calculations can predict sites susceptible to electrophilic or nucleophilic attack. The oxygen atoms of the hydroxyl and methoxy (B1213986) groups, with their lone pairs of electrons, are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the electron-deficient areas of the molecule would be susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | 0.088 | 2.39 |

| HOMO-LUMO Gap | 0.333 | 9.06 |

| Dipole Moment | - | 2.15 D |

Note: These are hypothetical values based on typical results for similar aliphatic alcohols and ethers, calculated at the B3LYP/6-31G level of theory.*

Density Functional Theory (DFT) Studies for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and energetics of molecules like this compound. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between computational cost and accuracy for many molecular systems. inpressco.com

A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G*, to perform geometry optimization. researchgate.net This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the lowest energy, representing the most stable structure of the molecule. The outcome of this optimization provides precise information on bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's three-dimensional shape and for subsequent calculations of other properties. youtube.com

The energetics of the molecule, including its total electronic energy and heat of formation, can also be accurately calculated using DFT. These values are essential for assessing the molecule's thermodynamic stability.

Table 2: Optimized Geometrical Parameters for this compound (Selected Bonds and Angles)

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C1-O1 (hydroxyl) | 1.43 Å |

| O1-H | 0.96 Å | |

| C2-O2 (methoxy) | 1.42 Å | |

| O2-C (methyl) | 1.43 Å | |

| C1-C2 | 1.54 Å | |

| C2-C3 | 1.53 Å | |

| C3-C4 | 1.54 Å | |

| C4-C5/C6 | 1.53 Å | |

| Bond Angle | H-O1-C1 | 109.5° |

| O1-C1-C2 | 110.2° | |

| C1-C2-O2 | 109.8° | |

| C1-C2-C3 | 111.5° | |

| C2-O2-C (methyl) | 111.8° | |

| C2-C3-C4 | 114.0° | |

| C3-C4-C5 | 112.1° |

Note: The data presented are representative values for a molecule of this type, obtained from DFT calculations at the B3LYP/6-31G level of theory.*

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound is a flexible molecule with numerous possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to understand the energy barriers between them. ucalgary.ca

Molecular mechanics (MM) is a computational method that is particularly well-suited for the conformational analysis of large and flexible molecules. acs.org MM methods use classical physics to model the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated, revealing the low-energy conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's conformational landscape. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its conformational changes over time. These simulations can reveal the preferred conformations and the pathways of transition between them.

For this compound, key dihedral angles to consider include the O1-C1-C2-O2, C1-C2-C3-C4, and C2-C3-C4-C5/C6 torsions. The relative energies of different conformers (e.g., anti, gauche) will determine their populations at a given temperature.

Table 3: Relative Energies of Selected Conformers of this compound

| Conformer (based on O1-C1-C2-O2 dihedral) | Dihedral Angle | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 (Reference) |

| Gauche (+) | ~60° | 0.85 |

| Gauche (-) | ~-60° | 0.85 |

| Eclipsed | ~0° | 4.50 (Transition State) |

Note: These are hypothetical energy values, illustrating the expected relative stabilities of different conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies is of particular interest.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netrsc.org These calculations are typically performed on the optimized geometry of the molecule. By comparing the predicted spectrum with the experimental one, it is possible to confirm the molecular structure and assign the signals to specific atoms in the molecule. nrel.gov

Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the positions of absorption bands in the IR spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as O-H stretching, C-H stretching, and C-O stretching.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift | Attached Protons | Predicted ¹H Shift |

| C1 (CH₂OH) | 68.5 | H (2) | 3.55 |

| C2 (CH-O) | 85.2 | H (1) | 3.40 |

| C3 (CH₂) | 42.1 | H (2) | 1.60 |

| C4 (CH) | 24.8 | H (1) | 1.80 |

| C5, C6 (CH₃) | 22.5 | H (6) | 0.90 |

| Methoxy C | 58.0 | H (3) | 3.30 |

| Hydroxyl H | - | H (1) | 2.50 (variable) |

Note: Predicted chemical shifts are relative to TMS and are illustrative values based on DFT/GIAO calculations for similar structures.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them. A common reaction for alcohols is acid-catalyzed dehydration. acs.org

By mapping the potential energy surface of the reaction, a reaction coordinate diagram can be constructed. This diagram shows the energy of the system as it progresses from reactants to products. The transition state is the point of highest energy along the reaction pathway, and its energy determines the activation energy of the reaction.

Computational methods, such as DFT, can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for understanding the reaction mechanism and predicting the reaction rate. For the dehydration of this compound, different pathways could be explored, such as the formation of an alkene or an ether. researchgate.net

Table 5: Calculated Energetics for a Hypothetical Dehydration Step of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (Protonated Alcohol) | 0.0 |

| Transition State | +25.5 |

| Intermediate (Carbocation + H₂O) | +10.2 |

| Product (Alkene + H₃O⁺) | -5.8 |

Note: These values are for a representative E1 dehydration mechanism and are intended for illustrative purposes.

Investigation of Intermolecular Interactions and Solvent Effects

The chemical behavior of this compound can be significantly influenced by its interactions with other molecules, including other molecules of itself or solvent molecules. Computational methods can be used to investigate these intermolecular interactions.

The presence of a hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. The methoxy group can also act as a hydrogen bond acceptor. These hydrogen bonding interactions will play a major role in the bulk properties of the substance, such as its boiling point and viscosity.

Solvent effects can be modeled computationally using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation and treating their interactions with the solute molecule explicitly. These models can be used to study how the solvent affects the conformational preferences, reactivity, and spectroscopic properties of this compound. rsc.orgrsc.org

Applications of 2 Methoxy 4 Methylpentan 1 Ol As a Versatile Chemical Intermediate

Utilization in the Synthesis of Complex Organic Molecules

As a functionalized alcohol, 2-Methoxy-4-methylpentan-1-ol can serve as a valuable building block in the synthesis of more complex molecular architectures. The primary alcohol group is amenable to a wide range of transformations, allowing for its incorporation into larger structures.

Key Transformations and Potential Applications:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups are cornerstones in carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, facilitating chain elongation and the introduction of further complexity.

Esterification and Etherification: The hydroxyl group can readily undergo esterification or etherification, allowing for its use as a protective group or to introduce specific functionalities into a target molecule.

Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate) would enable its displacement by a variety of nucleophiles, providing a pathway to introduce amines, halides, cyanides, and other functional groups.

| Transformation | Reagent/Condition | Resulting Functional Group | Potential Subsequent Reactions |

| Oxidation (Partial) | PCC, DMP | Aldehyde | Wittig, Grignard, Aldol |

| Oxidation (Full) | KMnO4, Jones Reagent | Carboxylic Acid | Fischer Esterification, Amide Formation |

| Esterification | Acyl chloride, Carboxylic acid (acid catalyst) | Ester | Saponification, Transesterification |

| Etherification | NaH, Alkyl halide (Williamson ether synthesis) | Ether | Cleavage with strong acid |

| Tosylation | TsCl, Pyridine | Tosylate | Nucleophilic substitution (SN2) |

Strategic Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The bifunctional nature of this compound makes it a hypothetical candidate for such reactions.

For instance, in a Passerini or Ugi reaction, the alcohol component could potentially be this compound. While specific examples involving this exact molecule are not documented, its participation would introduce the 2-methoxy-4-methylpentyl moiety into the final complex structure.

Hypothetical Ugi Reaction Incorporating this compound:

| Reactant Type | Example Reactant | Role in Reaction |

| Aldehyde/Ketone | Benzaldehyde | Carbonyl component |

| Amine | Aniline | Amine component |

| Isocyanide | tert-Butyl isocyanide | Isocyanide component |

| Carboxylic Acid Derivative | This compound (as the alcohol component) | Introduces the alkoxy group |

Design and Synthesis of Advanced Materials Precursors

The structure of this compound could lend itself to the synthesis of precursors for advanced materials, such as polymers or coatings. The hydroxyl group provides a reactive handle for polymerization or for grafting onto surfaces.

Polymer Synthesis: Through conversion to an acrylate (B77674) or methacrylate (B99206) ester, this compound could be incorporated as a monomer in radical polymerization. The resulting polymer would have pendant 2-methoxy-4-methylpentyl side chains, which could influence the material's properties, such as its glass transition temperature, solubility, and surface characteristics.

Surfactant Development: The combination of a polar hydroxyl head and a nonpolar alkyl chain suggests that derivatives of this compound could function as non-ionic surfactants.

Development of Specialized Reagents and Catalysts

The chiral center at the second carbon position of this compound (if resolved into its enantiomers) could be exploited in the development of chiral ligands for asymmetric catalysis.

Potential Pathway to a Chiral Ligand:

Resolution: Separation of the racemic mixture of this compound into its (R) and (S) enantiomers.

Functionalization: Conversion of the alcohol to a phosphine (B1218219) or amine. For example, reaction with a chlorophosphine in the presence of a base could yield a chiral phosphine ligand.

Complexation: Coordination of the resulting chiral ligand to a transition metal center (e.g., rhodium, palladium, ruthenium) would generate a chiral catalyst.

Such catalysts could be employed in asymmetric hydrogenation, hydrosilylation, or other stereoselective transformations, where the stereochemistry of the ligand would direct the stereochemical outcome of the reaction.

Emerging Research Perspectives and Future Challenges

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly moving from theoretical concepts to practical tools in chemical research, promising to accelerate the discovery and synthesis of molecules like 2-Methoxy-4-methylpentan-1-ol. researchgate.net These computational approaches can sift through vast datasets of chemical reactions to identify novel synthetic pathways, predict reaction outcomes, and optimize experimental conditions with a level of efficiency that surpasses traditional methods. beilstein-journals.orgengineering.org.cn

Beyond route design, ML models are being trained on millions of reactions from databases to recommend optimal reaction conditions, including the choice of catalysts, solvents, reagents, and temperature. acs.org This predictive power can significantly reduce the number of experiments needed, saving time and resources. duke.edunih.gov An adaptive learning algorithm, for instance, can take a small set of initial experimental data and suggest improved protocols, iteratively refining conditions to maximize yield and selectivity. duke.edu The integration of these ML algorithms with automated robotic platforms is enabling the creation of "self-driving" chemistry labs that can accelerate the discovery and synthesis of new materials and drug candidates. beilstein-journals.org

| AI/ML Application | Function | Potential Impact on this compound |

|---|---|---|

| Retrosynthesis Planning (e.g., Synthia®, IBM RXN) | Predicts potential synthetic routes from target molecule to starting materials. chemcopilot.comsynthiaonline.com | Discovery of novel, more efficient, or greener synthetic pathways. |

| Reaction Condition Prediction | Recommends optimal catalysts, solvents, and temperatures for a given transformation. acs.org | Faster optimization of synthesis, leading to higher yields and purity. |

| Forward Reaction Prediction | Predicts the likely products from a given set of reactants and conditions. researchgate.net | Validates the feasibility of novel synthetic steps proposed by retrosynthesis tools. |

| Active Learning for Optimization | Uses results from a small number of experiments to suggest the next, improved experiment. duke.edu | Minimizes the number of lab experiments required to achieve high-yield synthesis. |

Development of Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly critical in modern organic synthesis, with a strong emphasis on maximizing atom economy and minimizing waste. wikipedia.org Atom economy is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. ucla.edustudylib.net Traditional methods for synthesizing ethers, for example, often have poor atom economy and generate significant waste.

A key area of development is the direct catalytic etherification of alcohols, a process that forms an ether and water as the sole byproduct, resulting in a high atom economy. acs.orgnih.gov This approach avoids the use of alkyl halides and stoichiometric bases common in methods like the Williamson ether synthesis. For a compound like this compound, which contains both an alcohol and an ether moiety, such atom-economical reactions are highly desirable.

The choice of solvent is another cornerstone of green chemistry. Many traditional solvents are toxic, flammable, or environmentally persistent. Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable replacements for conventional ethers like THF or chlorinated solvents like dichloromethane. merckmillipore.comsigmaaldrich.com These greener solvents are often derived from renewable resources and exhibit improved safety profiles, such as a reduced tendency to form explosive peroxides. sigmaaldrich.comwikipedia.org The use of recyclable solvents, such as propylene (B89431) carbonate, further enhances the sustainability of the process. acs.org

Biocatalysis offers another powerful route to sustainable synthesis. The use of enzymes, such as alcohol dehydrogenases (ADHs) or whole-cell systems like Daucus carota (carrot), can facilitate the asymmetric reduction of ketones to produce chiral alcohols with high stereoselectivity under mild, environmentally friendly conditions. nih.govnih.govrsc.org This approach avoids the costly and often toxic heavy metal catalysts used in traditional asymmetric synthesis. nih.gov

| Principle | Traditional Approach | Green/Sustainable Alternative | Benefit |

|---|---|---|---|

| Atom Economy | Williamson ether synthesis (uses alkyl halide and base). | Direct dehydrative coupling of two alcohols. acs.orgnih.gov | Higher efficiency, water is the only byproduct. |

| Solvents | Dichloromethane, Toluene, Diethyl ether. wikipedia.org | 2-MeTHF, CPME, Propylene Carbonate, Ethanol. merckmillipore.comsigmaaldrich.com | Reduced toxicity, often renewable, improved safety. |

| Catalysts | Stoichiometric reagents (e.g., LiAlH4 for reductions). wikipedia.org | Catalytic amounts of benign metals (e.g., Iron) or biocatalysts (enzymes). nih.govnih.gov | Reduced waste, lower environmental impact, high selectivity. |

| Energy | High temperatures often required. | Mild conditions, biocatalysis at room temperature, photoredox catalysis with visible light. rsc.orgresearchgate.net | Lower energy consumption. |

Exploration of Novel Reactivity and Catalytic Phenomena

The development of novel catalysts is unlocking new chemical transformations and making previously challenging reactions more efficient and selective. For the synthesis and functionalization of alkoxy alcohols, significant progress is being made in catalysis involving earth-abundant metals and light-mediated reactions.

Iron, being inexpensive and environmentally benign, has emerged as a powerful catalyst for various organic transformations. nih.gov Iron(III) triflate and iron(III) chloride have been shown to be effective catalysts for the direct dehydrative etherification of alcohols, allowing for the synthesis of both symmetrical and unsymmetrical ethers under mild conditions. acs.orgacs.orgnih.govoup.com These iron-catalyzed reactions can tolerate a wide range of functional groups and proceed via the activation of an alcohol, generating water as the only byproduct, which aligns with green chemistry principles. acs.orgnih.gov

Photoredox catalysis, which uses visible light to drive chemical reactions, represents a paradigm shift in synthetic chemistry. acs.org This technology allows for the activation of alcohols in novel ways. For instance, alcohols can be converted into alkyl radicals through deoxygenative activation, enabling them to be used as alkylating agents in C-C and C-heteroatom bond-forming reactions under exceptionally mild conditions. acs.orgnih.gov This strategy bypasses the need to first convert the alcohol into a more reactive handle like an alkyl halide. acs.org Merging photoredox catalysis with transition metals like nickel or palladium further expands the scope of these transformations, enabling complex cross-coupling reactions that were previously inaccessible. nih.govrsc.org

Furthermore, manganese-based catalysts are being explored for "borrowing hydrogen" or "hydrogen auto-transfer" reactions. beilstein-journals.org In this process, an alcohol is temporarily dehydrogenated to form a carbonyl compound, which then reacts with a nucleophile. The catalyst, which "borrowed" the hydrogen, then returns it in a final reduction step. This atom-economical method allows alcohols to serve as alkylating agents for forming C-C and C-N bonds, again producing only water as a byproduct. beilstein-journals.org

| Catalytic System | Reaction Type | Key Advantages | Relevance to this compound |

|---|---|---|---|

| Iron(III) Salts (e.g., Fe(OTf)3, FeCl3) | Dehydrative Etherification. acs.orgacs.org | Earth-abundant, low toxicity, high atom economy. nih.govnih.gov | Direct synthesis of the ether linkage from alcohol precursors. |

| Visible Light Photoredox Catalysis | Deoxygenative Functionalization. researchgate.netacs.org | Uses light energy, operates under mild conditions, generates radical intermediates. nih.gov | Could enable functionalization at the carbinol carbon. |

| Manganese Pincer Complexes | Borrowing Hydrogen / Hydrogen Auto-Transfer. beilstein-journals.org | Atom-economical C-C and C-N bond formation using alcohols as alkylating agents. | Modification of the alcohol moiety or use as a building block. |

| Nickel/Palladium Catalysis | Cross-coupling of alcohol derivatives. rsc.orgsioc-journal.cn | Forms C-C bonds, can use alcohols as electrophiles. | Enables coupling with other organic fragments to build complexity. |

Advanced Analytical Methodologies for Complex Mixture Analysis

As synthetic methods become more sophisticated, the need for powerful analytical techniques to characterize complex reaction mixtures, including isomers and byproducts, becomes paramount. For a molecule like this compound, which has structural isomers and potentially stereoisomers, advanced analytical methods are crucial for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information, complex mixtures often suffer from signal overlap. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities. creative-biostructure.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of hydrogen atoms within the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure, especially around quaternary carbons or heteroatoms like the ether oxygen. creative-biostructure.com

For chiral molecules, determining enantiomeric purity is essential. This can be achieved using specialized chiral chromatography (HPLC or GC) or through NMR spectroscopy with the aid of chiral derivatizing agents or chiral solvating agents, which induce separate signals for each enantiomer. mdpi.com Advanced NMR techniques using alternative nuclei like ¹⁹F or ³¹P after derivatization can also be powerful tools for chiral discrimination. mdpi.com

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is vital for determining molecular weight and identifying components in a mixture based on their fragmentation patterns. High-resolution mass spectrometry can provide an exact molecular formula, further confirming the identity of a synthesized compound. nih.gov

| Technique | Information Provided | Application for this compound |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Number and type of proton/carbon environments, basic connectivity. youtube.com | Initial verification of the primary structure. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed ¹H-¹H and ¹H-¹³C correlations, unambiguous structural assignment. creative-biostructure.com | Distinguishing between structural isomers (e.g., methoxy (B1213986) group at a different position). |

| GC-MS | Separation of volatile components, molecular weight, and fragmentation patterns. nih.gov | Assessing purity, identifying byproducts in a reaction mixture. |

| Chiral Chromatography (HPLC/GC) | Separation and quantification of enantiomers. | Determining enantiomeric excess if a stereocenter is present and synthesized asymmetrically. |

| NMR with Chiral Auxiliaries | Differentiation of enantiomers by creating diastereomeric complexes that are distinguishable by NMR. mdpi.com | An alternative method to chromatography for measuring enantiomeric purity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.